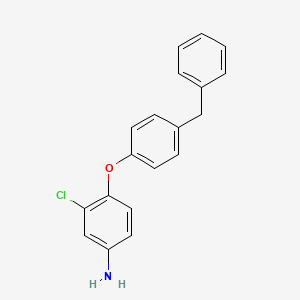

4-(4-Benzylphenoxy)-3-chloroaniline

Descripción general

Descripción

4-(4-Benzylphenoxy)-3-chloroaniline is an organic compound that features a benzyl group attached to a phenoxy group, which is further connected to a chloroaniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylphenoxy)-3-chloroaniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process is crucial to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Benzylphenoxy)-3-chloroaniline can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an organoboron compound . The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may yield amines. Substitution reactions can produce a variety of substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Chemistry

4-(4-Benzylphenoxy)-3-chloroaniline serves as an intermediate in the synthesis of various organic compounds . Its structure allows it to act as a building block for designing new molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which are essential for creating derivatives with specific functionalities.

Biology

In biological research, this compound is utilized for studying enzyme inhibition and protein-ligand interactions . Its structural features enable it to interact with biological macromolecules, making it a candidate for investigating mechanisms of action within cellular systems. Notably, preliminary studies suggest anticancer properties, where similar compounds have induced apoptosis in cancer cells and inhibited tumor growth .

Medicine

Research is ongoing to explore the potential of this compound as a pharmaceutical agent . Its ability to modulate biological targets positions it as a promising candidate for drug development. Specific areas of interest include:

- Anticancer Activity : The compound may inhibit key enzymes involved in cancer metabolism.

- Antidiabetic Effects : Its potential to influence glucose metabolism could provide therapeutic avenues for diabetes management.

- Vasodilatory Effects : Similar compounds have shown promise in lowering blood pressure through vasodilation .

Case Studies

- Enzyme Inhibition Studies : Research demonstrated that derivatives of this compound effectively inhibited specific enzymes related to cancer pathways. The binding affinity was assessed using biochemical assays, revealing significant potential for therapeutic applications.

- Antidiabetic Research : A study explored the impact of this compound on glucose metabolism in diabetic models. Results indicated a notable reduction in blood glucose levels, suggesting its viability as an antidiabetic agent.

- Vasodilatory Effects : In vitro experiments showed that compounds with similar structures exhibited vasodilatory effects, prompting further investigation into their mechanisms and potential cardiovascular applications.

Mecanismo De Acción

The mechanism of action of 4-(4-Benzylphenoxy)-3-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

4-(4-Benzylphenoxy)-3-chloroaniline can be compared with other similar compounds, such as:

4-(Benzyloxy)phenol: This compound has a similar benzylphenoxy structure but lacks the chloroaniline moiety.

4-(4-Benzylphenoxy)piperidine hydrochloride: This compound features a piperidine ring instead of the chloroaniline moiety.

4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride: This compound also has a piperidine ring and a methyl group attached to the benzylphenoxy structure.

The uniqueness of this compound lies in its combination of the benzylphenoxy and chloroaniline moieties, which confer distinct chemical and biological properties.

Actividad Biológica

4-(4-Benzylphenoxy)-3-chloroaniline is an organic compound characterized by its unique structural features, which include a benzyl group, a phenoxy group, and a chloroaniline moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C13H12ClNO

- Molecular Weight : 235.7 g/mol

- CAS Number : 84866-01-3

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, influencing their activity and leading to various physiological effects. The precise mechanisms depend on the biological context and the specific targets involved.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or diabetes.

- Receptor Modulation : Interaction with receptor proteins can alter signaling pathways, contributing to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Antidiabetic Effects : The compound's potential to modulate glucose metabolism may offer therapeutic avenues for managing diabetes.

- Vasodilatory Effects : Similar compounds have been identified as vasodilators, suggesting that this compound could also exhibit blood pressure-lowering effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antidiabetic | Modulates glucose metabolism | |

| Vasodilatory | Potential blood pressure reduction |

Case Study: Anticancer Properties

A study exploring the anticancer properties of related compounds demonstrated that they could effectively inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this compound were tested for their ability to induce apoptosis through caspase activation pathways. Results indicated a significant reduction in cell viability at micromolar concentrations, highlighting the compound's potential as an anticancer therapeutic agent.

Case Study: Antidiabetic Effects

Research has indicated that certain phenoxy-aniline derivatives can enhance insulin sensitivity and promote glucose uptake in muscle cells. In vitro studies showed that these compounds could activate AMPK pathways, which are crucial for metabolic regulation. Further investigations are needed to confirm the specific role of this compound in these processes.

Propiedades

IUPAC Name |

4-(4-benzylphenoxy)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c20-18-13-16(21)8-11-19(18)22-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWSSGFMEFUZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649866 | |

| Record name | 4-(4-Benzylphenoxy)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84866-01-3 | |

| Record name | 4-(4-Benzylphenoxy)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.